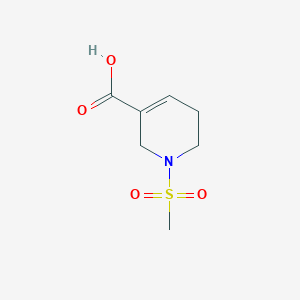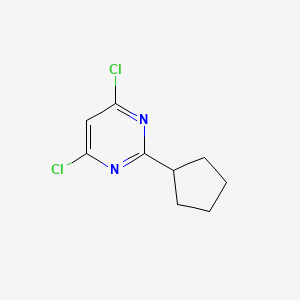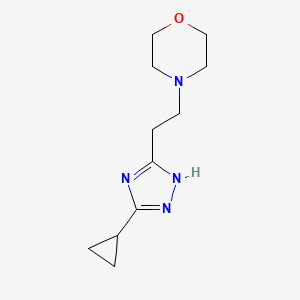
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine is a chemical compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol . This compound features a morpholine ring attached to a triazole ring via an ethyl linker, with a cyclopropyl group attached to the triazole ring. It is primarily used in research and development settings.
Métodos De Preparación
The synthesis of 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine typically involves the reaction of 5-cyclopropyl-1H-1,2,4-triazole-3-ylamine with 2-chloroethylmorpholine under suitable conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the triazole ring, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research into potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The cyclopropyl group may enhance binding affinity and specificity by fitting into hydrophobic pockets of the target protein .
Comparación Con Compuestos Similares
Similar compounds to 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine include:
5-Cyclopropyl-1H-1,2,4-triazol-3-ylamine: Lacks the morpholine ring but shares the triazole and cyclopropyl groups.
1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethanamine: Similar structure but with an ethanamine linker instead of a morpholine ring.
1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine: Contains a methanamine linker instead of a morpholine ring.
The uniqueness of this compound lies in its combination of the morpholine ring and the triazole ring, which can provide distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H18N4O |
|---|---|
Peso molecular |
222.29 g/mol |
Nombre IUPAC |
4-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)ethyl]morpholine |
InChI |
InChI=1S/C11H18N4O/c1-2-9(1)11-12-10(13-14-11)3-4-15-5-7-16-8-6-15/h9H,1-8H2,(H,12,13,14) |
Clave InChI |
VGZMKQPWCCEDRB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NNC(=N2)CCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




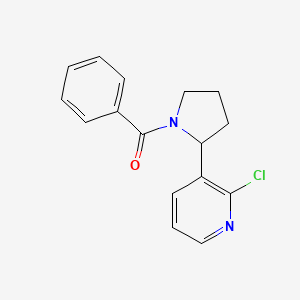
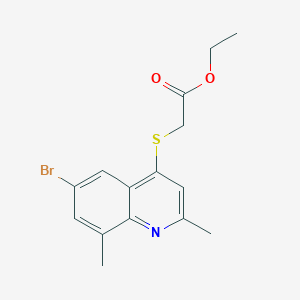
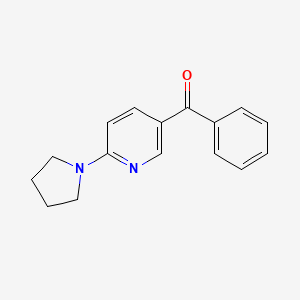
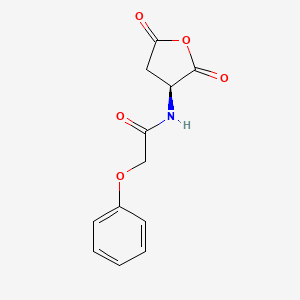

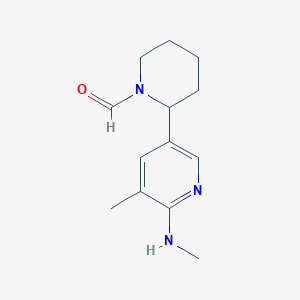

![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)


